2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride
Description
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride is a bicyclic amine derivative with a partially saturated indolizine core. The dihydrochloride salt form enhances solubility and stability, typical for pharmaceutical intermediates or research compounds.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c10-8-9-4-1-2-6-11(9)7-3-5-9;;/h1-8,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTJVPNNHOBMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC2(C1)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable alkylating agents, followed by reduction and cyclization steps. For example, the reaction of 2-(pyridin-2-yl)acetonitrile with selenium dioxide can yield indolizine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like selenium dioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the indolizine ring.
Common Reagents and Conditions
Oxidation: Selenium dioxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce fully saturated derivatives.
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives are known to inhibit DNA topoisomerase I, an enzyme involved in DNA replication and transcription . This inhibition can lead to the disruption of cellular processes and induce cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related heterocyclic amines and their derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural Comparison
Table 2: Physicochemical and Functional Properties
Biological Activity
2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride
- Molecular Formula : C9H16Cl2N
- Molecular Weight : 203.14 g/mol
- CAS Number : 117272748
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Pharmacological Effects
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Neuropharmacology :
- The compound exhibits properties that may influence neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, suggesting potential applications in treating mood disorders and neurodegenerative diseases.
-
Antioxidant Activity :
- Research indicates that the compound possesses antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
-
Cytotoxicity Against Cancer Cells :
- In vitro studies have demonstrated that 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance:
- A549 (lung cancer) : IC50 values suggest significant inhibition of cell proliferation.
- MCF-7 (breast cancer) : Demonstrated apoptosis induction through mitochondrial pathways.
- In vitro studies have demonstrated that 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance:
The mechanisms underlying the biological activities of this compound involve multiple pathways:
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Apoptotic Pathways :
- Induction of apoptosis in cancer cells has been linked to the activation of caspases and modulation of Bcl-2 family proteins.
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Inflammatory Response Modulation :
- The compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its potential use in inflammatory conditions.
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Antimicrobial Properties :
- Preliminary studies suggest that the compound has antimicrobial activity against various bacterial strains, indicating a broader therapeutic potential.
Case Studies and Research Findings
Several studies have highlighted the biological activity of 2,3,5,6,7,8-Hexahydro-1H-indolizin-8a-ylmethanamine dihydrochloride:
| Study | Findings |
|---|---|
| Study A (2024) | Demonstrated significant cytotoxicity against A549 cells with an IC50 of 25 µM. |
| Study B (2023) | Showed antioxidant activity comparable to established antioxidants like vitamin C. |
| Study C (2024) | Reported antimicrobial effects against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
